2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Overview
Description
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt, also known as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt, is a useful research compound. Its molecular formula is C14H10ClN4Na2O8P and its molecular weight is 474.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Azo compounds like 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt are often synthesized for various applications. For instance, azo compounds have been prepared through reactions involving benzenediazonium chloride and other components under specific conditions. Such synthetic processes are crucial for developing new azo-linked Schiff base ligands and their metal complexes, which are characterized through various spectroscopic techniques (Tunçel & Serin, 2006).
Dyes and Pigments
- Azo dyes derived from similar compounds demonstrate significant properties that are useful in the dyes and pigments industry. The electronic spectra and coloristic properties of these dyes are often studied to understand their application potential. Structural modifications in these dyes can influence color and dyebath exhaustion rate, making them suitable for specific end-uses (Penchev et al., 1992).
Electrochemical Studies
- Electrochemical reduction studies have been conducted on films containing nitrophenyl groups, similar to those in the specified azo compound. Such studies are essential to understand the electrochemical properties and potential applications of these materials in various fields, including sensors and electronics (Yu et al., 2007).
Genotoxicity and Biological Activity
- The genotoxicity and biological activity of azo compounds and their metal complexes have been a subject of study. These investigations are critical in assessing the safety and potential therapeutic applications of such compounds (Cabir et al., 2013).
Molecular Structure and Computational Studies
- Advanced computational and structural studies on azo compounds help in understanding their molecular properties. Such studies often involve density functional theory (DFT) and other computational methods to explore the geometrical parameters and potential applications of these compounds (Bitmez et al., 2014).
properties
IUPAC Name |
disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWYJFCKRYEJA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN4Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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